Butin

Vue d'ensemble

Description

On le trouve dans diverses plantes, notamment les graines de Vernonia anthelmintica et le bois de Dalbergia odorifera . La butine est connue pour ses propriétés antioxydantes et ses bienfaits potentiels pour la santé.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La butine peut être synthétisée par diverses méthodes. Une méthode courante implique l’hydroxylation de la liquiritigénine en utilisant la tyrosinase de Bacillus megaterium (BmTYR) comme catalyseur . Ce processus de biotransformation est efficace et permet de produire de la butine à partir de liquiritigénine commerciale.

Méthodes de production industrielle

La production industrielle de butine implique généralement l’extraction du composé à partir de sources naturelles telles que les graines de Vernonia anthelmintica ou le bois de Dalbergia odorifera. Le processus d’extraction peut impliquer une extraction par solvant suivie d’une purification par des techniques telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

La butine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Elle est connue pour participer à des réactions antioxydantes, où elle capte les espèces réactives de l’oxygène (ERO) et inhibe le stress oxydatif .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la butine comprennent le peroxyde d’hydrogène pour les réactions d’oxydation et des agents réducteurs tels que le borohydrure de sodium pour les réactions de réduction. Les conditions de ces réactions impliquent généralement des températures douces et un pH neutre à légèrement acide .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant la butine comprennent ses dimères et ses cross-dimères avec d’autres flavonoïdes tels que la butéine . Ces produits sont formés par des voies antioxydantes, en particulier la voie du transfert d’atomes d’hydrogène .

Applications de la recherche scientifique

La butine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Antioxidant Properties

Butin has been extensively studied for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress. Research indicates that this compound can:

- Scavenge Reactive Oxygen Species (ROS) : It effectively reduces oxidative damage by scavenging ROS, which are harmful byproducts of cellular metabolism.

- Activate Antioxidant Enzymes : Studies show that this compound enhances the activity of enzymes such as superoxide dismutase and catalase, which are vital for cellular defense against oxidative stress .

- Protect Mitochondrial Function : this compound has demonstrated the ability to maintain mitochondrial membrane potential and prevent apoptosis induced by oxidative stress .

Case Study: Cytoprotective Effects Against Oxidative Stress

A study published in 2011 highlighted this compound's protective effects against hydrogen peroxide-induced apoptosis. The findings revealed that this compound treatment significantly reduced mitochondrial dysfunction and restored mitochondrial membrane potential in treated cells .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Mitochondrial Membrane Potential | Decreased | Maintained |

| ROS Levels | High | Low |

| Apoptotic Markers | High | Reduced |

Cancer Research

This compound's potential as an anticancer agent has been a focal point of research. Its mechanisms include:

- Induction of Apoptosis : this compound has been shown to activate pathways leading to programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Various studies suggest that this compound can inhibit the proliferation of cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .

Case Study: Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it was found to suppress the growth of colon cancer cells by inducing apoptosis and modulating key signaling pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties:

- Protection Against Neurodegeneration : this compound has been reported to protect neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases .

- Enhancement of Cognitive Function : Preliminary findings indicate that this compound may improve cognitive functions by mitigating oxidative stress in neural tissues.

Case Study: Neuroprotective Mechanism

A study demonstrated that this compound could reduce neuronal death in models of oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease .

Immunomodulatory Effects

This compound also shows promise in modulating immune responses:

- Anti-inflammatory Activity : It has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Enhancement of Immune Function : Some studies suggest that this compound can enhance the immune response, making it a candidate for further research in immunotherapy applications .

Mécanisme D'action

La butine exerce ses effets principalement par son activité antioxydante. Elle capte les espèces réactives de l’oxygène et active les enzymes antioxydantes telles que la superoxyde dismutase et la catalase . La butine inhibe également la voie apoptotique dépendante des mitochondries en maintenant le potentiel de la membrane mitochondriale et en empêchant la libération du cytochrome c . De plus, elle inhibe les voies de la kinase de la kinase des protéines activées par le mitogène 4 et de la kinase N-terminale c-Jun, réduisant l’apoptose induite par le stress oxydatif .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à la butine comprennent d’autres flavonoïdes tels que la butéine, la liquiritigénine et la naringénine .

Unicité

La butine est unique en raison de son modèle d’hydroxylation spécifique, qui contribue à sa puissante activité antioxydante. Comparée à la butéine, la butine a une capacité antioxydante plus élevée et inhibe plus efficacement la ferroptose dans les cellules souches mésenchymateuses dérivées de la moelle osseuse traitées à l’érastine . Cela fait de la butine un composé précieux dans la recherche axée sur le stress oxydatif et les maladies qui y sont liées.

Activité Biologique

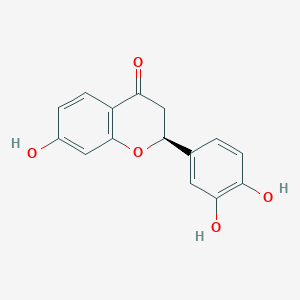

Butin, chemically known as 7,3',4'-trihydroxydihydroflavone, is a flavonoid compound found in various plants. It has garnered attention for its potential therapeutic effects, particularly in the context of oxidative stress and metabolic disorders. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological activities primarily through its antioxidant properties and modulation of cellular signaling pathways. Key mechanisms include:

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). It reduces oxidative stress by scavenging reactive oxygen species (ROS) and decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

- Apoptosis Regulation : this compound influences apoptotic pathways by modulating caspase activity. In diabetic models, this compound treatment significantly downregulated caspase-3 activity, which is implicated in pancreatic β-cell apoptosis due to oxidative stress .

- Inflammation Modulation : this compound has been shown to reduce pro-inflammatory cytokines such as interleukin-1β in diabetic rats, indicating its potential role in mitigating inflammation associated with metabolic disorders .

In Vivo Studies

Recent studies have demonstrated this compound's efficacy in animal models:

- Diabetes Management : In an alloxan-induced diabetic rat model, this compound administration improved glucose metabolism and restored biochemical parameters. Treatment resulted in enhanced insulin secretion and protection against pancreatic histopathological changes .

- Oxidative Stress Protection : this compound demonstrated protective effects against hydrogen peroxide-induced cell death by inhibiting mitochondrial dysfunction and preserving mitochondrial membrane potential. This was achieved through the inhibition of caspase-dependent pathways .

In Vitro Studies

In vitro investigations further elucidate this compound's biological activities:

- Cell Viability : In HT22 hippocampal cells, this compound ameliorated glutamate-induced neurotoxicity by restoring mitochondrial function and reducing oxidative stress markers .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activities:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Diabetes Management : A study involving diabetic rats treated with this compound revealed significant improvements in blood glucose levels and insulin sensitivity. The study emphasized the role of this compound in restoring pancreatic function and reducing oxidative damage.

- Neuroprotective Effects : In a case study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by oxidative stress.

Propriétés

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPUQUGJNAPAZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197708 | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-14-8 | |

| Record name | (-)-Butin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.